

Finafloxacin's 8-cyano fluoroquinolone subclass properties

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An In-depth Technical Guide to **Finafloxacin** and its 8-Cyano Fluoroquinolone Subclass Properties

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Finafloxacin is a broad-spectrum, fourth-generation fluoroquinolone antibiotic belonging to the novel 8-cyano subclass.[1][2][3] Its defining characteristic is a paradoxical increase in antibacterial potency under acidic conditions (pH 5.0-6.0), a feature that distinguishes it from all other marketed fluoroquinolones which typically lose activity at low pH.[2][4][5] This unique, pH-activated property is attributed to its chemical structure, specifically the 8-cyano substituent and a low isoelectric point, leading to enhanced intracellular accumulation in acidic environments.
[1][4] Finafloxacin acts by inhibiting bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to rapid bactericidal effects.
[4][6] It has demonstrated a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, including multi-drug resistant (MDR) strains.[3][4] Approved in an otic formulation (Xtoro™) for the treatment of acute otitis externa (AOE), its unique properties make it a subject of interest for other infections occurring in acidic foci, such as urinary tract infections (UTIs).[1][7][8]

Core Chemical and Physicochemical Properties







Finafloxacin's chemical structure is foundational to its unique activity. It is chemically described as 8-Cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b][1][9]oxazin-6(2H)-yl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.[1]

Key structural features include:

- A Quinolone Core: The fundamental scaffold responsible for targeting bacterial topoisomerases.
- An 8-Cyano (-CN) Substituent: This group is a defining feature of its subclass and is not found in common fluoroquinolones like ciprofloxacin. It is a key contributor to the molecule's electronic properties and its enhanced activity at low pH.[1] Moxifloxacin, in contrast, has an 8-methoxy group.[1]
- A 7-Pyrrolo-oxazinyl Moiety: This side chain influences the drug's potency and spectrum of activity.[1]

These features result in distinct physicochemical properties that govern its behavior and efficacy.



Property	Value	Significance
Molecular Formula	C20H19FN4O4	Defines the elemental composition.[1]
Molar Mass	398.394 g·mol−1	Standard molecular weight.[1]
pKa1 (Carboxylic Acid)	5.6	Ionization constant related to the acidic group.[10][11]
pKa2 (Piperazine)	7.8	Ionization constant related to the basic group.[10][11]
Isoelectric Point (pI)	6.7	The pH at which the molecule has a net neutral charge, lower than ciprofloxacin (pl 7.4). This contributes to its increased activity at acidic pH.[1]
Aqueous Solubility	5.5 mg/mL (pH 7.0)	Moderate solubility under neutral conditions.[10][11]
1.9 mg/mL (pH 4.5)	Reduced solubility in more acidic conditions.[10][11]	

Mechanism of Action

Like other fluoroquinolones, **finafloxacin** is a topoisomerase type II poison.[1] It selectively inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[6][12] The process disrupts the supercoiling and decatenation of bacterial DNA, leading to lethal double-strand breaks.[4][13]

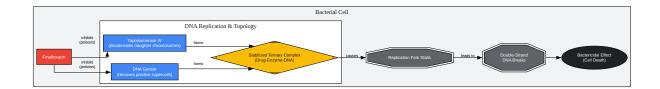
The mechanism proceeds as follows:

- Enzyme Binding: **Finafloxacin** binds to the complex formed between the topoisomerase enzyme (gyrase or topoisomerase IV) and bacterial DNA.
- Cleavage Stabilization: The drug stabilizes the "cleavage complex," a transient state where
 the DNA backbone is cut to allow strand passage. By preventing the re-ligation of the DNA
 strands, the complex becomes a permanent roadblock.[4][13]



- Replication Fork Arrest: The stabilized complex physically obstructs the movement of the DNA replication fork.
- Cell Death: The stalled replication forks can collapse, leading to the release of lethal doublestrand DNA breaks, which triggers bacterial cell death.[13]

Finafloxacin exhibits high dual-target activity, and the concentration required to achieve 50% DNA cleavage is significantly lower (12 to 25-fold) than that of other fluoroquinolones, contributing to its rapid bactericidal effect.[4]



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Caption: Finafloxacin's mechanism of action targeting bacterial topoisomerases.

Core Property: pH-Dependent Antimicrobial Activity

The most distinctive property of **finafloxacin** is its enhanced bactericidal activity in acidic environments (optimal between pH 5.0 and 6.0).[2][14] This is in stark contrast to other fluoroquinolones, which lose potency under such conditions.[2][4] This phenomenon is clinically relevant as the local environment of many bacterial infections is acidic.[3][4]

The mechanism for this pH-activated behavior is linked to higher intracellular accumulation at low pH.[4] At a pH below its isoelectric point (6.7), the **finafloxacin** molecule carries a net positive charge, which is believed to facilitate its entry into and accumulation within the

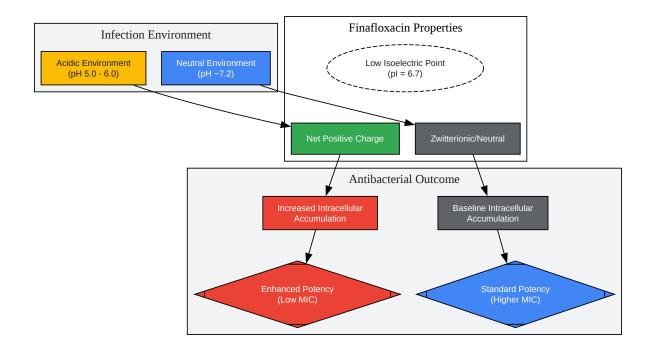




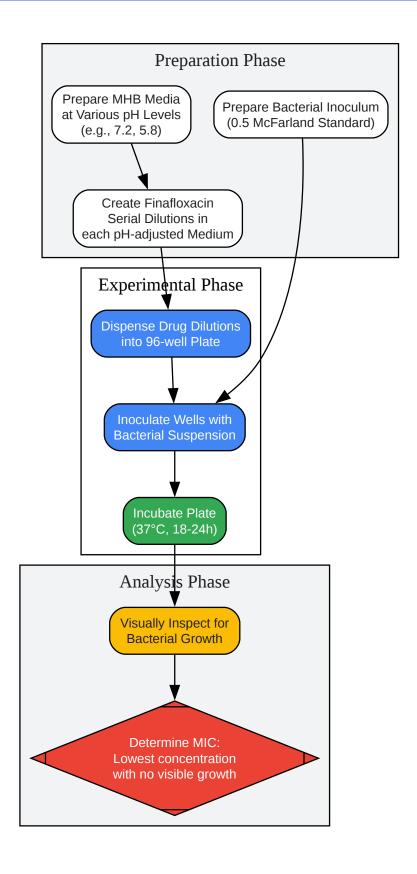


bacterial cell.[4] Furthermore, it has been shown to be a poor substrate for bacterial multidrug efflux transporters, helping it evade common resistance mechanisms.[4][15]









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